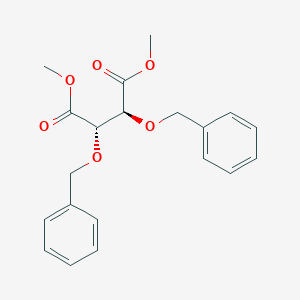
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its two benzyloxy groups attached to a butanedioate backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate typically involves the protection of hydroxyl groups followed by esterification. One common method starts with the protection of the hydroxyl groups using benzyl bromide in the presence of a base such as sodium hydride. The protected intermediate is then subjected to esterification using dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2S,3R)-2,3-bis(benzyloxy)butanedioate: Differing in stereochemistry, this compound exhibits distinct reactivity and biological activity.
Dimethyl (2R,3R)-2,3-bis(benzyloxy)butanedioate: Another stereoisomer with unique properties and applications.
Dimethyl (2S,3S)-2,3-bis(methoxy)butanedioate: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical behavior.
Uniqueness
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of stereochemically complex molecules and in the study of chiral interactions in biological systems.
Propriétés
Numéro CAS |
195874-05-6 |
|---|---|
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
dimethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate |
InChI |
InChI=1S/C20H22O6/c1-23-19(21)17(25-13-15-9-5-3-6-10-15)18(20(22)24-2)26-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
MOJIRNUPCQXAMZ-ROUUACIJSA-N |
SMILES isomérique |
COC(=O)[C@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(C(C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



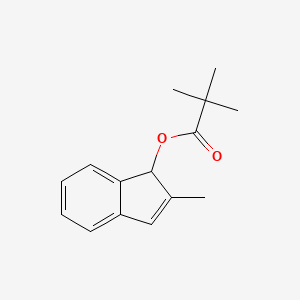

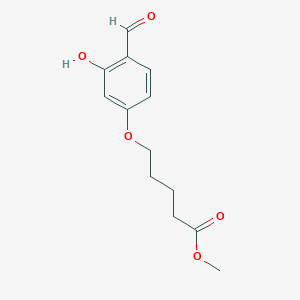

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
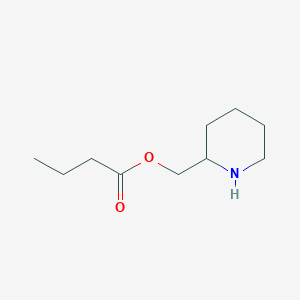
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
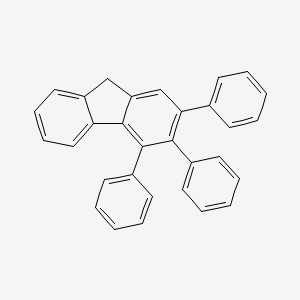
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
